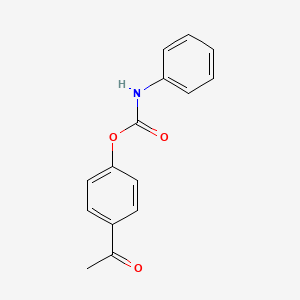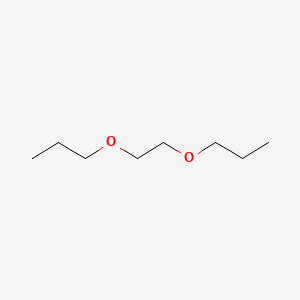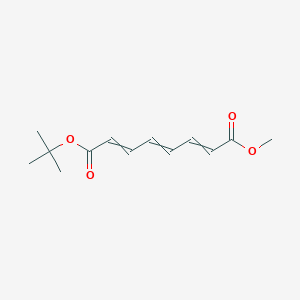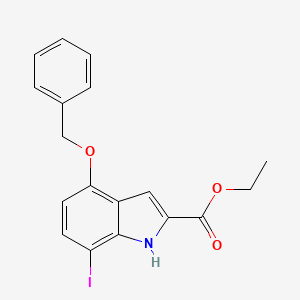![molecular formula C15H17BrOSi B14174609 [(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane CAS No. 923294-80-8](/img/structure/B14174609.png)
[(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo[1,1’-biphenyl]-4-yl)oxysilane is an organosilicon compound that features a biphenyl group substituted with a bromine atom and an oxy group linked to a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo[1,1’-biphenyl]-4-yl)oxysilane typically involves the reaction of 3-bromo-4-hydroxybiphenyl with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3-Bromo-4-hydroxybiphenyl+Trimethylsilyl chlorideBase[(3-Bromo[1,1’-biphenyl]-4-yl)oxy](trimethyl)silane
Industrial Production Methods
Industrial production of (3-Bromo[1,1’-biphenyl]-4-yl)oxysilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(3-Bromo[1,1’-biphenyl]-4-yl)oxysilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The biphenyl group can undergo oxidation to form corresponding quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include azido-biphenyl, thiol-biphenyl, and amino-biphenyl derivatives.
Oxidation Reactions: Products include biphenyl quinones.
Reduction Reactions: Products include hydrogenated biphenyl derivatives.
科学的研究の応用
(3-Bromo[1,1’-biphenyl]-4-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3-Bromo[1,1’-biphenyl]-4-yl)oxysilane depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used.
類似化合物との比較
(3-Bromo[1,1’-biphenyl]-4-yl)oxysilane can be compared with other similar compounds such as:
3-Bromo[1,1’-biphenyl]-4-ol: Lacks the trimethylsilyl group, making it less hydrophobic and less reactive in certain substitution reactions.
3-Bromo[1,1’-biphenyl]-4-carbaldehyde: Contains an aldehyde group instead of the oxy(trimethyl)silane group, leading to different reactivity and applications.
3-Bromo[1,1’-biphenyl]-4-amine: Contains an amino group, making it more nucleophilic and suitable for different types of chemical reactions.
The uniqueness of (3-Bromo[1,1’-biphenyl]-4-yl)oxysilane lies in its combination of a brominated biphenyl core with a trimethylsilyl group, providing distinct reactivity and solubility properties.
特性
CAS番号 |
923294-80-8 |
|---|---|
分子式 |
C15H17BrOSi |
分子量 |
321.28 g/mol |
IUPAC名 |
(2-bromo-4-phenylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C15H17BrOSi/c1-18(2,3)17-15-10-9-13(11-14(15)16)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChIキー |
FAQSPWTXCPABLH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=C(C=C(C=C1)C2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3-Phenylpropylidene)cyclopropyl]methanol](/img/structure/B14174530.png)



![Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate](/img/structure/B14174544.png)

![Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14174557.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene)](/img/structure/B14174564.png)



![5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid](/img/structure/B14174584.png)
![Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate](/img/structure/B14174592.png)
![2-[4-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14174593.png)
